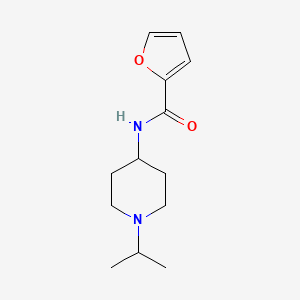![molecular formula C16H20N2O3S B6001995 3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B6001995.png)
3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The morpholine ring is attached to a 2-oxoethyl group, which is then connected via a sulfur atom to a 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one moiety. This moiety is a type of benzazepine, a seven-membered cyclic compound containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups and a cyclic structure. The morpholine ring and the benzazepine moiety would likely contribute to the rigidity of the molecule, while the sulfur atom could potentially act as a stereochemical center .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The morpholine ring is often resistant to metabolic breakdown, while the 2-oxoethyl group could potentially be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the morpholine ring could contribute to water solubility, while the benzazepine moiety could increase lipophilicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15(18-7-9-21-10-8-18)11-22-14-6-5-12-3-1-2-4-13(12)17-16(14)20/h1-4,14H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEKSQAJEBFQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-(2,4-difluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6001924.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6001929.png)
![N-(3-methylphenyl)-4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]-1-piperidinecarbothioamide](/img/structure/B6001933.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6001939.png)
![N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6001947.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6001955.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6001961.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6001969.png)



![1-(2-fluorophenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002023.png)
![N-{3-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-3-oxopropyl}benzamide](/img/structure/B6002026.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002029.png)
